Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-

CAS No.: 30065-33-9

Cat. No.: VC7965909

Molecular Formula: C15H13N3OS

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30065-33-9 |

|---|---|

| Molecular Formula | C15H13N3OS |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide |

| Standard InChI | InChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18) |

| Standard InChI Key | WVWIDWYWASPVGN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Introduction

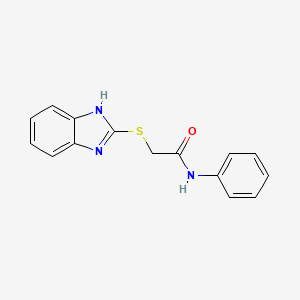

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure combines a benzimidazole heterocycle with a phenylacetamide moiety through a thioether (-S-) linkage. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₃OS | |

| Molecular Weight | 283.4 g/mol | |

| CAS Registry Number | 30065-33-9 | |

| Density (Predicted) | ~1.32–1.36 g/cm³ | |

| Refractive Index (Predicted) | ~1.69 |

The benzimidazole ring contributes aromatic stability and hydrogen-bonding capacity, while the thioacetamide bridge enhances solubility and metabolic stability compared to oxygen-linked analogs .

Spectral Characterization

Synthetic derivatives of this class are typically characterized using:

-

IR Spectroscopy: Absorption bands at ~3250 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

-

¹H NMR: Distinct signals for benzimidazole protons (δ 7.2–7.8 ppm), acetamide NH (δ 10.1–10.3 ppm), and phenyl groups (δ 6.8–7.5 ppm) .

-

Mass Spectrometry: Molecular ion peaks matching the exact mass (283.088 g/mol) with fragmentation patterns indicative of benzimidazole cleavage.

Synthesis and Structural Modification

Synthetic Routes

The compound is synthesized via a multi-step protocol common to 2MBI derivatives :

-

Chloroacetylation: Reaction of aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide.

-

Thioether Formation: Nucleophilic substitution of the chlorine atom with 2-mercaptobenzimidazole in the presence of a base (e.g., K₂CO₃).

-

Purification: Recrystallization from ethanol or aqueous mixtures yields the final product.

A representative reaction scheme is:

Structural Analogues

Modifications to the phenyl or benzimidazole rings alter bioactivity:

-

N-(4-Methylphenyl) Derivative (CAS 30065-35-1): Enhanced lipophilicity (LogP = 3.95) compared to the parent compound .

-

N-(3-Hydroxyphenyl) Derivative (CAS 352330-59-7): Introduces hydrogen-bonding sites, improving water solubility .

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds demonstrate cytotoxicity against human colorectal carcinoma (HCT116):

The benzimidazole moiety intercalates DNA, while the acetamide group enhances cellular uptake .

Industrial and Regulatory Considerations

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume